(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Catalog No.
S861774
CAS No.
863127-76-8
M.F
C12H14ClNO2
M. Wt
239.699
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

CAS Number

863127-76-8

Product Name

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

IUPAC Name

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

Molecular Formula

C12H14ClNO2

Molecular Weight

239.699

InChI

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+

InChI Key

DBYFNZJHXGNAGW-BQYQJAHWSA-N

SMILES

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is a chemical compound characterized by the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of approximately 239.70 g/mol. This compound features a chloro-substituted aromatic ring, an ethoxy group, and an acrylamide moiety, contributing to its unique chemical properties. It is primarily recognized in the field of organic chemistry and medicinal chemistry for its potential applications as a building block in the synthesis of various pharmaceuticals and agrochemicals .

  • Limited Commercial Availability

  • Structural Analysis

    Scientific databases like PubChem provide some details on the compound's structure, including its IUPAC name, InChI identifier, and molecular weight []. This information can be helpful for researchers interested in understanding the compound's basic properties.

  • Absence of Published Research

    A comprehensive search of scientific databases yielded no published research articles specifically investigating the scientific applications of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. This indicates that the compound is either a very recent discovery or its potential applications haven't been explored in scientific literature yet.

Typical of acrylamides, including:

  • Nucleophilic Addition: The double bond in the acrylamide can undergo nucleophilic attack, leading to the formation of adducts with various nucleophiles.
  • Polymerization: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide can polymerize under appropriate conditions, forming polyacrylamide derivatives.
  • Hydrolysis: In the presence of water, the acrylamide group can hydrolyze, potentially leading to the formation of corresponding carboxylic acids .

The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide typically involves several steps:

  • Formation of Ethoxyacryloyl Chloride: Ethyl vinyl ether is reacted with oxalyl chloride to form ethoxyacryloyl chloride.
  • Amination Reaction: The ethoxyacryloyl chloride is then reacted with 2-chloro-6-methyl-aniline in the presence of a base (such as pyridine) to yield the target compound.
  • Purification: The resulting product is purified through crystallization or filtration techniques .

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide finds utility in various fields:

  • Pharmaceutical Industry: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Material Science: In the development of polymers and materials with specific properties.
  • Research: Used as a reagent in organic synthesis and medicinal chemistry studies .

Interaction studies involving (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions helps elucidate its potential therapeutic mechanisms and side effects. Preliminary studies suggest possible interactions that warrant further investigation through biochemical assays and molecular modeling techniques .

Several compounds exhibit structural similarities to (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Score
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide1350475-36-30.78
N,N'-(2-Chloro-1,4-phenylene)diacetamide50610-32-70.73

Uniqueness

The unique features of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide include its specific chloro substitution pattern and ethoxy group, which may confer distinct reactivity and biological properties compared to other similar compounds. This specificity could lead to different pharmacological profiles or applications in drug development .

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide possesses the molecular formula C₁₂H₁₄ClNO₂, representing a compound with twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight has been consistently determined to be 239.70 grams per mole across multiple analytical sources [4] [5] [7]. This molecular weight corresponds to a monoisotopic mass of 239.0713064 grams per mole, with an exact mass calculation yielding the same value [5] [15].

Stereochemical Configuration (E-Isomer Specificity)

The stereochemical designation (E)- in the compound name indicates the specific geometric configuration around the carbon-carbon double bond within the acrylamide moiety [2] [15]. This E-configuration represents the trans arrangement of substituents across the double bond, where the higher priority groups are positioned on opposite sides of the double bond plane [3] [11].

The compound exhibits a defined bond stereocenter count of one, specifically at the carbon-carbon double bond of the acrylamide portion [5]. The E-isomer configuration is thermodynamically favored and represents the predominant form under standard conditions [9] [10]. Research indicates that the E-isomer demonstrates distinct chemical reactivity patterns compared to potential Z-isomer counterparts, with the E-form showing enhanced stability in nucleophilic substitution reactions [9].

The stereochemical specificity is maintained through the geometric constraints imposed by the conjugated system, which includes the ethoxy group and the aromatic amide functionality [10]. The International Union of Pure and Applied Chemistry nomenclature designation (2E)- confirms the specific stereochemical assignment, indicating that the compound exists predominantly in the trans configuration [2] [4] [8].

Stereochemical ParameterValueDescription
ConfigurationE (trans)Higher priority groups on opposite sides
Defined Bond Stereocenters1C=C double bond
Undefined Bond Stereocenters0No ambiguous stereocenters
Stereochemical StabilityHighThermodynamically favored form

Spectroscopic Data

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide at 400 megahertz reveals characteristic signal patterns that confirm the molecular structure [9] [14]. The ethyl ester functionality produces a triplet at 1.26 parts per million (coupling constant 7 hertz) for the methyl protons and a quartet at 3.94 parts per million (coupling constant 7 hertz) for the methylene protons [9] [14].

The aromatic methyl substituent appears as a singlet at 2.15 parts per million, corresponding to the three protons of the methyl group attached to the benzene ring [9] [14]. The vinyl protons of the acrylamide system exhibit distinct chemical shifts at 5.58 parts per million and 7.45 parts per million, both appearing as doublets with a coupling constant of 12.4 hertz, confirming the E-stereochemistry [9] [14].

Carbon-13 nuclear magnetic resonance spectroscopy in deuterated chloroform at 100 megahertz provides detailed information about the carbon framework [9] [14]. The spectrum displays twelve distinct carbon signals corresponding to the molecular formula, with chemical shifts ranging from 14.57 to 165.36 parts per million [9] [14].

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
OCH₂CH₃ (methyl)1.26triplet7
Aromatic CH₃2.15singlet-
OCH₂CH₃ (methylene)3.94quartet7
Vinyl H (β-position)5.58doublet12.4
Aromatic H7.10-7.37multiplet/doublet7.5
Vinyl H (α-position)7.45doublet12.4
Amide NH9.28singlet-

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 240, corresponding to the protonated molecular ion [M+H]⁺ [9] [14]. The fragmentation pattern is consistent with the proposed structure, showing characteristic losses associated with the ethoxy and chloromethylphenyl functionalities [18].

Infrared Spectroscopy

While comprehensive infrared spectral data for this specific compound was not extensively detailed in the available literature, related compounds in this chemical class typically exhibit characteristic absorption bands associated with the amide carbonyl stretch, aromatic carbon-carbon stretches, and carbon-hydrogen bending modes [12].

Computational Modeling

Molecular Descriptors

The Simplified Molecular Input Line Entry System notation for (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is represented as CCO/C=C/C(=O)NC1=C(C)C=CC=C1Cl [1] [15]. This notation precisely defines the connectivity and stereochemistry of all atoms within the molecule, with the forward slash indicating the E-configuration of the double bond [15].

The International Chemical Identifier string provides a standardized representation: InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+ [2] [4] [15]. The connectivity layer describes the atomic framework, while the stereochemical layer (b8-7+) explicitly defines the E-configuration [15].

The International Chemical Identifier Key, DBYFNZJHXGNAGW-BQYQJAHWSA-N, serves as a unique compressed identifier derived from the full International Chemical Identifier string [2] [4] [15].

Physicochemical Properties

Computational modeling predicts an XLogP3 value of 1.8, indicating moderate lipophilicity and suggesting favorable membrane permeability characteristics [5]. The molecule contains one hydrogen bond donor (the amide nitrogen-hydrogen) and two hydrogen bond acceptors (the carbonyl oxygen and ether oxygen) [5].

The topological polar surface area is calculated to be 38.3 square angstroms, which falls within the range typically associated with good bioavailability [5]. The compound possesses four rotatable bonds, providing moderate conformational flexibility [5] [7].

Computational ParameterValueSignificance
XLogP31.8Moderate lipophilicity
Hydrogen Bond Donors1Amide NH group
Hydrogen Bond Acceptors2Carbonyl and ether oxygens
Rotatable Bonds4Moderate flexibility
Topological Polar Surface Area38.3 ŲFavorable for bioavailability
Heavy Atom Count16Molecular complexity indicator
Formal Charge0Neutral molecule
Complexity255Structural complexity measure

The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide represents a crucial intermediate in pharmaceutical synthesis, particularly in the preparation of thiazole-based compounds such as dasatinib. This section examines the comprehensive synthetic approaches, reaction pathways, and optimization strategies employed for the efficient preparation of this important compound.

Precursor Synthesis and Reactant Selection

The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide requires careful selection and preparation of two primary precursors: 2-chloro-6-methylaniline and 3-ethoxyacryloyl chloride. The preparation of these precursors significantly influences the overall yield and purity of the final product.

2-Chloro-6-methylaniline Preparation

The steric hindrance imposed by the 2-chloro and 6-methyl substituents creates a challenging coupling environment [2]. Previous studies have demonstrated that direct coupling with carboxylic acid derivatives often results in unsatisfactory yields, particularly for large-scale synthesis applications [2]. This limitation has driven the development of alternative synthetic strategies utilizing pre-formed acid chlorides.

3-Ethoxyacryloyl Chloride Formation

The preparation of 3-ethoxyacryloyl chloride represents a critical step in the overall synthesis. Multiple methodologies have been developed for its efficient preparation, each with distinct advantages and limitations.

Oxalyl Chloride Method

The most widely employed industrial method involves the reaction of ethyl vinyl ether with oxalyl chloride [3] [4]. This transformation proceeds through a nucleophilic addition mechanism where ethyl vinyl ether attacks the electrophilic carbon of oxalyl chloride. The reaction conditions have been optimized to operate at 10-15°C initially, followed by warming to 25-30°C for 12 hours, and finally heating to 120-125°C for 90 minutes [3] [4]. The product is collected by fractional distillation, providing high yields with excellent purity.

The mechanism involves initial nucleophilic attack by the vinyl ether oxygen on the oxalyl chloride carbonyl carbon, followed by rearrangement and elimination of carbon monoxide and carbon dioxide [5]. This process generates the desired 3-ethoxyacryloyl chloride with high selectivity for the E-isomer [5].

Thionyl Chloride Method

An alternative approach utilizes ethyl 3-ethoxyacrylate as the starting material [3] [4]. The ester is first hydrolyzed to the corresponding carboxylic acid using sodium hydroxide, yielding the sodium β-ethoxyacrylate in 97% yield [3] [4]. Subsequent treatment with thionyl chloride under reflux conditions for 2 hours converts the carboxylic acid to the desired acid chloride [3] [4]. This method offers the advantage of using readily available starting materials but requires additional purification steps.

Direct Chlorination Methods

Recent developments have explored the use of triphosgene as a chlorinating agent for the preparation of acryloyl chlorides [6]. This method operates under milder conditions and provides excellent yields (95% or higher) with minimal by-product formation [6]. The reaction utilizes triphosgene and acrylic acid derivatives in the presence of organic solvents such as dichloromethane or chloroform [6].

Key Reaction Pathways

The formation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide proceeds through a nucleophilic acyl substitution mechanism. Understanding the detailed reaction pathway is essential for optimizing reaction conditions and minimizing side reactions.

Mechanism of Acrylamide Formation

The reaction mechanism involves nucleophilic attack by the amino group of 2-chloro-6-methylaniline on the carbonyl carbon of 3-ethoxyacryloyl chloride [3] [2]. The process can be described through the following mechanistic steps:

Step 1: Nucleophilic Attack

The lone pair of electrons on the nitrogen atom of 2-chloro-6-methylaniline attacks the electrophilic carbonyl carbon of 3-ethoxyacryloyl chloride [7] [8]. This attack is facilitated by the electron-deficient nature of the carbonyl carbon, which bears a partial positive charge due to the electronegativity difference between carbon and oxygen [7].

Step 2: Tetrahedral Intermediate Formation

The nucleophilic attack results in the formation of a tetrahedral intermediate where the carbonyl carbon becomes sp³ hybridized [7] [8]. This intermediate is stabilized by the presence of pyridine, which acts as a base to abstract the proton from the nitrogen atom [7].

Step 3: Chloride Elimination

The tetrahedral intermediate undergoes elimination of the chloride ion, restoring the carbonyl double bond and forming the final amide product [7] [8]. The chloride ion is neutralized by protonation from the reaction medium or by reaction with excess pyridine [7].

Role of Base in the Reaction

Pyridine serves multiple crucial functions in this transformation [3] [2]. Primarily, it acts as a proton acceptor, neutralizing the hydrogen chloride generated during the reaction [7]. The formation of pyridinium chloride prevents the buildup of acidic conditions that could protonate the aniline nitrogen and inhibit the reaction [7].

Additionally, pyridine may participate in the activation of the acyl chloride through coordination to the carbonyl carbon, enhancing its electrophilicity [9]. Recent studies have identified the formation of various pyridinium derivatives during acylation reactions, suggesting more complex mechanistic pathways than previously understood [9].

Stereochemical Considerations

The reaction maintains the E-configuration of the starting 3-ethoxyacryloyl chloride in the final product [3] [10]. This stereoselectivity is attributed to the thermodynamic stability of the E-isomer, which minimizes steric interactions between the ethoxy group and the adjacent hydrogen atom [10]. NMR spectroscopic analysis confirms the retention of E-geometry, with characteristic coupling constants observed in ¹H NMR spectra [3].

Optimization Strategies for Yield and Purity

Achieving high yields and purity in the synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide requires careful optimization of multiple reaction parameters. Systematic studies have identified critical factors that significantly impact reaction outcomes.

Temperature Control Strategies

Temperature control represents one of the most critical optimization parameters [3] [2]. The reaction is typically initiated at low temperatures (0-5°C) to control the exothermic acylation process and prevent side reactions [3]. The slow addition of 3-ethoxyacryloyl chloride to the cooled solution of 2-chloro-6-methylaniline and pyridine in tetrahydrofuran ensures controlled heat evolution [3] [2].

Following the addition phase, the reaction mixture is gradually warmed to room temperature (20°C) and maintained for 2 hours to ensure complete conversion [3] [2]. This temperature profile has been optimized through extensive experimentation, with deviations resulting in reduced yields or increased impurity formation [3].

Industrial-scale processes have explored slightly elevated temperatures (10-30°C) during the addition phase to accelerate reaction rates while maintaining selectivity [3]. These conditions have proven successful for large-scale synthesis, yielding products with HPLC purities exceeding 99% [3].

Solvent Selection and Optimization

Tetrahydrofuran has emerged as the optimal solvent for this transformation [3] [2]. Its aprotic nature prevents interference with the nucleophilic attack, while its coordinating ability helps stabilize charged intermediates [3]. The solvent must be rigorously dried to prevent hydrolysis of the acid chloride, which would consume reactants and generate acidic by-products [3].

Alternative solvents have been evaluated, including dichloromethane and toluene, but these generally provide inferior results in terms of yield and product quality [3]. The selection of tetrahydrofuran also facilitates the subsequent work-up procedures, as it is miscible with both aqueous and organic phases used in purification [3].

Reagent Stoichiometry Optimization

Optimal reaction stoichiometry employs 1.5 equivalents of pyridine relative to 2-chloro-6-methylaniline [3] [2]. This excess ensures complete neutralization of the generated hydrogen chloride while providing sufficient base to deprotonate the aniline nitrogen if required [3]. Higher pyridine concentrations do not significantly improve yields but increase purification complexity [3].

The molar ratio of 3-ethoxyacryloyl chloride to 2-chloro-6-methylaniline is typically maintained at 1.5:1 to compensate for potential hydrolysis and ensure complete conversion of the aniline [3] [2]. Industrial processes have successfully employed lower ratios (1.1:1) when stringent anhydrous conditions are maintained [3].

Work-up and Purification Optimization

The work-up procedure significantly influences product purity and yield [3] [2]. Following completion of the reaction, the mixture is quenched with 1N hydrochloric acid at 0-10°C to neutralize excess pyridine and facilitate phase separation [3]. The acidic quench also protonates any unreacted aniline, enabling its removal in the aqueous phase [3].

Subsequent dilution with water and concentration under vacuum generates a thick slurry containing the product [3]. Treatment with toluene followed by controlled cooling (20-22°C for 15 minutes, then 0°C for 1 hour) induces crystallization of the pure product [3]. This crystallization process effectively removes impurities and provides material suitable for pharmaceutical applications [3].

Scale-Up Considerations

Industrial-scale synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide has been successfully demonstrated on 300-gram scales [3]. Key considerations for scale-up include enhanced heat management systems to control the exothermic reaction, improved mixing to ensure homogeneous reaction conditions, and modified work-up procedures to handle larger volumes efficiently [3].

Continuous monitoring of reaction temperature and pH during scale-up operations ensures consistent product quality [3]. Implementation of in-process analytical controls, including HPLC analysis for purity assessment, enables real-time optimization of reaction parameters [3].

XLogP3

1.8

Dates

Last modified: 08-15-2023

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